Regioisomer-Dependent Boiling Point Variation Influencing Purification Strategy
The target compound (6-Bromo-2-chloro-3-fluorophenyl)methanol exhibits a predicted boiling point of 480.2 °C at 760 mmHg, which is substantially higher than the 287.7±35.0 °C reported for its regioisomer (6-Bromo-3-chloro-2-fluorophenyl)methanol (CAS 1449008-28-9) [1] . This difference of approximately 192 °C is attributable to the altered intermolecular interactions arising from the distinct halogen substitution pattern. Such a large discrepancy has direct consequences for distillation or sublimation-based purification, where the target compound's lower volatility may necessitate alternative separation techniques compared to its regioisomer .
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 480.2 °C (predicted) |
| Comparator Or Baseline | (6-Bromo-3-chloro-2-fluorophenyl)methanol: 287.7±35.0 °C |
| Quantified Difference | ~192 °C higher |
| Conditions | Computational prediction vs. experimental/calculated data from Chemsrc |
Why This Matters
The significantly higher boiling point of the target compound mandates tailored purification protocols, which is a critical factor for process chemists selecting a synthetic intermediate.
- [1] YaoZh. Predicted physical properties for (6-Bromo-2-chloro-3-fluorophenyl)methanol. Retrieved 2026-04-25. View Source
